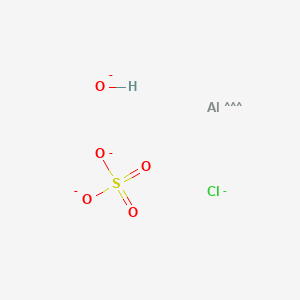POLYALUMINUM CHLORIDE HYDROXIDE SULFATE
CAS No.: 39290-78-3
Cat. No.: VC3846893
Molecular Formula: AlClHO5S-4
Molecular Weight: 175.51 g/mol
* For research use only. Not for human or veterinary use.

| CAS No. | 39290-78-3 |
|---|---|
| Molecular Formula | AlClHO5S-4 |
| Molecular Weight | 175.51 g/mol |
| Standard InChI | InChI=1S/Al.ClH.H2O4S.H2O/c;;1-5(2,3)4;/h;1H;(H2,1,2,3,4);1H2/p-4 |
| Standard InChI Key | QZLCBMPUYDLCRT-UHFFFAOYSA-J |
| SMILES | [OH-].[O-]S(=O)(=O)[O-].[Al].[Cl-] |
| Canonical SMILES | [OH-].[O-]S(=O)(=O)[O-].[Al].[Cl-] |
Polyaluminum chloride hydroxide sulfate, with the molecular formula Al₂Cl₂H₄O₆S, is a compound used primarily in water treatment processes due to its coagulant properties. It is often referred to as a variant of polyaluminum chloride (PAC) with added sulfate components, which can enhance its coagulation efficiency and stability under various water conditions.
Applications in Water Treatment
Polyaluminum chloride hydroxide sulfate is used in water treatment facilities to remove turbidity and contaminants. Its effectiveness is comparable to other coagulants like aluminum sulfate but often offers better performance due to its ability to form larger, more stable flocs under a wider range of pH conditions.
Comparison with Other Coagulants:
| Coagulant | Turbidity Removal Efficiency | pH Sensitivity |
|---|---|---|
| Polyaluminum Chloride | High (93.8-99.6%) | Moderate |
| Aluminum Sulfate | High (99.0%) | High |
Research Findings
Recent studies have highlighted the importance of sulfate in enhancing the coagulation efficiency of polyaluminum compounds. The interaction between sulfate ions and polyaluminum species can lead to the formation of larger polymerized particles, which are more effective in removing impurities from water .
Effects of Sulfate Addition:
-
Increased Polymerization: Sulfate ions promote the formation of larger aluminum polymer particles, enhancing coagulation efficiency.
-
Improved Stability: The presence of sulfate can improve the stability of coagulants under varying water conditions, such as pH and calcium ion concentrations.
Safety Data:
| Parameter | Value/Description |
|---|---|
| Acute Toxicity (LD50) | > 5,000 mg/kg (rat) |
| Skin Irritation | Irritating |
| Eye Irritation | Irritating |
| Environmental Impact | Minimal with proper disposal |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume